![molecular formula C14H14BrNO2 B2773626 7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide CAS No. 950427-02-8](/img/structure/B2773626.png)
7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide
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Overview
Description
“7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide” is a chemical compound that contains an oxygen-containing heterocycle consisting of a seven-membered ring . The parent compound, oxepin, exists as an equilibrium mixture with benzene oxide . The oxepin–benzene oxide equilibrium is affected by the ring substituents .
Synthesis Analysis
The synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids has been achieved via a copper(I) catalyzed one-pot reaction . This reaction involves various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .
Molecular Structure Analysis
The molecular structure of “7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide” is based on the oxepin scaffold, which is an oxygen-containing heterocycle consisting of a seven-membered ring with three double bonds . The parent compound, C6H6O, exists as an equilibrium mixture with benzene oxide .
Chemical Reactions Analysis
The chemical reactions involving “7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide” are likely to be influenced by the hydroxy proton of the aminophenol, which plays a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .
Scientific Research Applications
Anti-Cancer Agents
The compound has been linked to potential anti-cancer applications. In one study, a series of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids were synthesized and tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3 . Three of the compounds exhibited remarkable anticancer activity compared to the standard drug etoposide .
Molecular Docking Studies
The compound has been used in molecular docking studies. These studies are crucial in understanding the interaction between molecules and can help in the design of new drugs .
Synthesis of Novel Compounds
The compound can be used in the synthesis of novel compounds. For instance, it has been used in the regioselective synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids .
Microtubule Inhibitors
Dibenzo[b,f]oxepines, the broader class of compounds to which the compound belongs, have been studied for their potential as microtubule inhibitors . Microtubule inhibitors are a class of drugs that can disrupt cell division, making them useful in cancer treatment .
Biosynthesis Studies
The compound can be used in biosynthesis studies. Understanding the biosynthesis of these compounds can provide valuable insights into their biological functions and potential applications .
Development of New Chemotherapeutic Agents
Given the compound’s potential anti-cancer properties and its role as a microtubule inhibitor, it could be used in the development of new chemotherapeutic agents .
Future Directions
The future directions for “7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide” could involve further exploration of its potential applications in drug research and development, given the interesting pharmaceutical and biological activities of similar compounds . Further studies could also focus on optimizing the synthesis process and exploring the compound’s mechanism of action.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
They interact with the mycobacterial membrane protein large 3 (MmpL3), which is essential for the survival of Mycobacterium tuberculosis .
Biochemical Pathways
It’s worth noting that similar compounds, such as 7-bromo-2h-benzo[b][1,4]oxazin-3(4h)-one linked isoxazole hybrids, have been synthesized and tested for their in vitro anticancer activity . These compounds may affect pathways related to cancer cell proliferation and survival .
Result of Action
Related compounds have shown significant anticancer activity against various human cancer cell lines . This suggests that 7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide may also have potential therapeutic effects.
properties
IUPAC Name |
7-bromo-N-propan-2-yl-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-9(2)16-14(17)10-5-6-18-13-4-3-12(15)8-11(13)7-10/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQDTMKCNAGTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide |
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